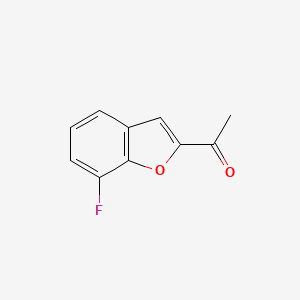![molecular formula C11H22N2O2 B1519293 tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate CAS No. 1860012-45-8](/img/structure/B1519293.png)
tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
Descripción general
Descripción
“tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate” is a chemical compound. It is also known as “tert-Butyl [S- (R*,R*)]- (−)- (1-oxiranyl-2-phenylethyl)carbamate” with an empirical formula of C15H21NO3 . It is used as a reactant to prepare hydroxyethyl urea peptidomimetics as potent γ-secretase inhibitors .
Molecular Structure Analysis
The molecular weight of “this compound” is 214.30 . The SMILES string representation is C[C@@H]1NCCC[C@@H]1NC(=O)OC(C)(C)C .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, tert-Butyl carbamates are known to participate in palladium-catalyzed cross-coupling reactions .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations:
- tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate and its analogs have been utilized in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting their importance as intermediates in complex chemical synthesis processes. The crystal structure of these compounds confirms the relative substitution patterns critical for their biological activity (Ober et al., 2004).
- These compounds serve as a core structure for modifications and further synthesis, leading to the formation of carbamate derivatives with unique molecular conformations and interactions. X-ray diffraction studies shed light on their crystallographic properties and the nature of molecular interactions within the asymmetric units, contributing to our understanding of their chemical behavior and potential applications in materials science (Das et al., 2016).
Crystallography and Molecular Interactions:
- Analysis of the crystal structures of this compound derivatives reveals intricate molecular interactions, such as bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds. These interactions contribute to the formation of stable crystal structures and provide insight into the design of materials with specific properties (Baillargeon et al., 2017).
Applications in Organic Synthesis
Chemoselective Transformations:
- Silyl carbamates, such as this compound, are instrumental in chemoselective transformations. They allow for the conversion of amino protecting groups under mild conditions, showcasing their utility in the selective modification of molecules for pharmaceutical and other applications (Sakaitani & Ohfune, 1990).
Propiedades
IUPAC Name |
tert-butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYZKXFNBXLZDN-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


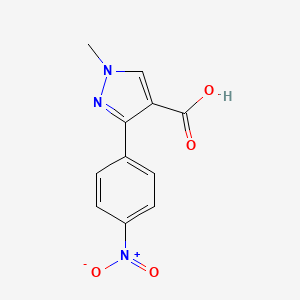
![5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519212.png)
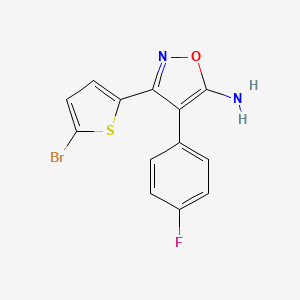
![[1-(3-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1519214.png)
![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)
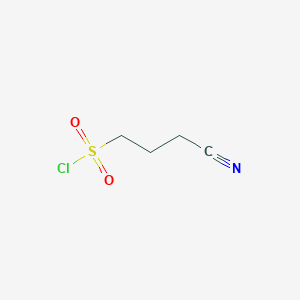
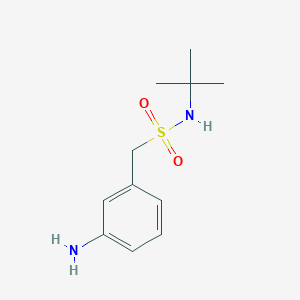

![2-[Cyclopropyl(methyl)amino]acetic acid](/img/structure/B1519222.png)
![[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1519227.png)
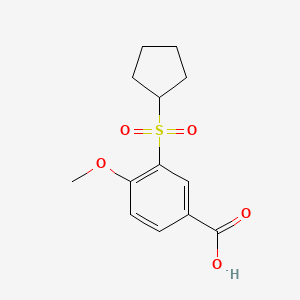
![2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1519229.png)
![3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea](/img/structure/B1519231.png)
